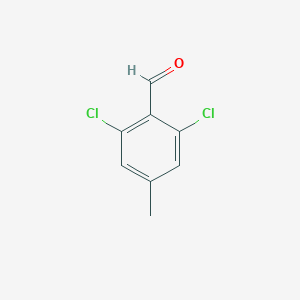

2,6-Dichloro-4-methylbenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Dichloro-4-methylbenzaldehyde is a chemical compound with the molecular formula C8H6Cl2O . It has a molecular weight of 189.04 .

Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-methylbenzaldehyde consists of a benzene ring with two chlorine atoms and one methyl group attached to it . The InChI code for this compound is 1S/C8H6Cl2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dichloro-4-methylbenzaldehyde include a boiling point of 267.8±35.0 °C and a density of 1.338±0.06 g/cm3 . It is recommended to be stored under an inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications

Application in Organic Chemistry

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: 2,6-Dichloro-4-methylbenzaldehyde has been used in the Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones . These compounds are known for their potential antioxidant properties and are of interest in the synthesis of anti-inflammatory compounds .

- Results or Outcomes: The Claisen-Schmidt reaction using 2,6-Dichloro-4-methylbenzaldehyde produces benzalacetones selectively without self-condensation product in very short reaction times and good yields .

Application in Organic Chemistry

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: 2,6-Dichloro-4-methylbenzaldehyde has been used in the synthesis of 2-Bromo-4-methylbenzaldehyde . This compound is of interest in the synthesis of various organic compounds .

- Methods of Application or Experimental Procedures: The synthesis involves a series of reactions starting with the reaction of 2,6-Dichloro-4-methylbenzaldehyde with formaldoxime to form a diazonium salt . This diazonium salt is then reacted with cupric sulfate and sodium sulfite in the presence of sodium acetate to form 2-Bromo-4-methylbenzaldehyde .

- Results or Outcomes: The synthesis of 2-Bromo-4-methylbenzaldehyde using 2,6-Dichloro-4-methylbenzaldehyde has been reported to be efficient and selective .

Synthesis of 2-Bromo-4-methylbenzaldehyde

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: 2,6-Dichloro-4-methylbenzaldehyde has been used in the synthesis of 2-Bromo-4-methylbenzaldehyde . This compound is of interest in the synthesis of various organic compounds .

- Methods of Application or Experimental Procedures: The synthesis involves a series of reactions starting with the reaction of 2,6-Dichloro-4-methylbenzaldehyde with formaldoxime to form a diazonium salt . This diazonium salt is then reacted with cupric sulfate and sodium sulfite in the presence of sodium acetate to form 2-Bromo-4-methylbenzaldehyde .

- Results or Outcomes: The synthesis of 2-Bromo-4-methylbenzaldehyde using 2,6-Dichloro-4-methylbenzaldehyde has been reported to be efficient and selective .

Safety And Hazards

2,6-Dichloro-4-methylbenzaldehyde is classified as a hazardous substance. It may cause serious eye damage, respiratory irritation, and is harmful to aquatic life . Precautionary measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, and avoiding release to the environment .

properties

IUPAC Name |

2,6-dichloro-4-methylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACXQAPPAREFQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-methylbenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Diazaspiro[4.5]decan-2-one](/img/structure/B179115.png)

![1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)-](/img/structure/B179129.png)